2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-phenyl-3-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NS/c13-12(14,15)10-6-9(7-16-11(10)17)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUOQJHTVOJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)C(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
The most common approach involves starting from trifluoromethyl-substituted pyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine, which can be selectively functionalized to introduce the mercapto group at the 2-position.
Key Steps:
Preparation of 2-chloro-5-(trifluoromethyl)pyridine:
This intermediate is synthesized via vapor-phase chlorination and fluorination of precursors like 2,3-dichloropyridine, using catalysts such as iron fluoride at elevated temperatures (~300°C). The process involves chlorination of pyridine derivatives followed by fluorination to introduce the trifluoromethyl group.Nucleophilic Substitution with Thiolates:
The chlorinated intermediate undergoes nucleophilic substitution with thiolate ions (e.g., sodium hydrosulfide), replacing the chlorine atom with a mercapto group. This reaction typically occurs under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction example:
$$
\text{2-chloro-5-(trifluoromethyl)pyridine} + \text{NaSH} \rightarrow \text{2-mercapto-5-(trifluoromethyl)pyridine}
$$
Research Data:
- The patent CN101362716A describes a process where 2-chloro-5-(trifluoromethyl)pyridine is reacted with sodium sulfide or hydrosulfide in DMF at around 150°C, yielding the mercapto derivative with high purity.
Multi-Step Functionalization: Sulfurization and Oxidation
Method Overview:
This pathway involves initial synthesis of a suitable pyridine precursor, followed by sulfurization to introduce the mercapto group, and subsequent oxidation if necessary to modify the oxidation state.
Key Steps:
Preparation of 2-Chloro-3-trifluoroethoxy pyridine:
Starting from 2-chloro-3-trifluoroethoxy pyridine, sulfurization is performed using sodium hydrosulfide (NaSH) or sodium sulfide (Na2S) in solvents like DMF under reflux, replacing the chloro group with a mercapto group.Oxidation to Sulfonyl Derivatives (Optional):
The mercapto group can be oxidized to sulfonyl derivatives (e.g., sulfonamides or sulfonates) using oxidizing agents such as hydrogen peroxide or potassium permanganate, depending on the desired final compound.
Research Data:
- The patent US4650875A details a process where 2-chloro-5-(trichloromethyl)pyridine is chlorinated and fluorinated to produce trifluoromethyl pyridines, which can then be sulfurized to obtain mercapto derivatives.
Specific Laboratory Protocols and Data Tables
Summary of Key Findings and Recommendations
- The most reliable and scalable method involves initial synthesis of trifluoromethylated pyridine intermediates via vapor-phase chlorination and fluorination, followed by nucleophilic substitution with sulfur sources to introduce the mercapto group.
- Patented methods emphasize the importance of catalysts like iron fluoride and controlled reaction conditions (temperature, pressure) to optimize yield and purity.
- The reaction conditions are generally reflux in polar aprotic solvents such as DMF, with reaction times ranging from 4 to 100 hours depending on scale and specific reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The mercapto group in 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
-
Reduction: : Reduction reactions can target the pyridine ring or the phenyl group, often using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles such as amines or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Sodium hydrosulfide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives or phenyl-substituted compounds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of pyridine compounds exhibit significant activity against various bacterial strains. In a study assessing the structure-activity relationship (SAR) of similar compounds, 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine was identified as having moderate inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
Anticancer Properties
There is ongoing research into the anticancer properties of thiol-containing compounds. The presence of the trifluoromethyl group may enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting cancer cells. A review highlighted that similar compounds demonstrated selective cytotoxicity against various cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that thiol compounds can act as potent inhibitors of enzymes involved in cancer progression and inflammation. For instance, the inhibition of heat shock proteins and other critical enzymes by related compounds suggests a similar mechanism could be explored for this compound .
Agricultural Applications
Herbicidal Properties
Research has indicated that derivatives of pyridine can be developed into effective herbicides. The trifluoromethyl group is known to enhance herbicidal activity by increasing the compound's stability and efficacy in various environmental conditions. A patent describes the use of similar pyridine derivatives in synergistic herbicidal combinations, which could include this compound .
Pesticidal Activity
In addition to herbicides, there is potential for this compound to be formulated into pesticides. Its structure allows for modifications that can target specific pests while minimizing toxicity to non-target organisms. The development of such formulations could lead to safer agricultural practices .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in synthesizing functional materials, such as polymers and coatings with enhanced properties. The incorporation of thiol groups can improve adhesion and durability in various applications .
Fluorinated Materials
Fluorinated compounds are known for their stability and resistance to degradation. The trifluoromethyl group in this compound contributes to its potential use in creating materials with specific thermal and chemical resistance properties, which are valuable in industries ranging from electronics to aerospace .
Case Studies
Mechanism of Action
The mechanism by which 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine exerts its effects often involves the interaction of its mercapto group with thiol-containing enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Key Structural and Physicochemical Differences
The table below compares 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine with three analogs from the same chemical catalog :
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₂H₈F₃NS | 255.26 | 1214323-68-8 | -SH (position 2), -Ph (position 5), -CF₃ (position 3) |
| 3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid | C₁₃H₈F₃NO₂ | 267.21 | 1214381-18-6 | -COOH (position 2), -Ph (position 3), -CF₃ (position 6) |
| 2-Phenyl-3-(trifluoromethyl)pyridine | C₁₂H₈F₃N | 223.20 | 639782-24-4 | -Ph (position 2), -CF₃ (position 3) |
Key Observations:
Functional Group Diversity :
- The mercapto (-SH) group in the target compound distinguishes it from the carboxylic acid (-COOH) in the second analog and the absence of sulfur in the third analog. This difference significantly impacts reactivity; for example, the thiol group enables disulfide bond formation or nucleophilic substitution, while the carboxylic acid may participate in salt formation or esterification .
- The phenyl and trifluoromethyl groups are conserved across all three compounds, suggesting shared applications in hydrophobic interactions or metabolic stability enhancement.
Molecular Weight Trends :
Comparison with Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Another structurally relevant compound is Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 655235-65-7, C₈H₅ClF₃NO₂, MW: 239.58 g/mol) .
| Property | Target Compound | Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate |
|---|---|---|
| Substituents | -SH, -Ph, -CF₃ | -Cl, -COOCH₃, -CF₃ |
| Molecular Weight | 255.26 g/mol | 239.58 g/mol |
| Reactivity | Thiol-mediated reactions | Ester hydrolysis, nucleophilic substitution (Cl) |
| Applications | Pharma intermediates | Agrochemical synthesis, ligand design |
Key Differences:
- The chlorine and ester groups in the latter compound make it more electrophilic, favoring reactions like hydrolysis or cross-coupling.
- The phenyl group in the target compound enhances aromatic stacking interactions, which may improve binding affinity in drug design compared to the smaller ester group in the analog .
Target Compound
Analogs
- 3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid : Explored in metal-organic frameworks (MOFs) for its chelating carboxylate group .
- 2-Phenyl-3-(trifluoromethyl)pyridine : A precursor in OLED materials due to its electron-deficient aromatic system .
- Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate : Utilized in herbicide development (e.g., sulfonylurea analogs) .
Biological Activity
2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound is known to exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, leading to altered cellular processes.
- Cell Signaling Modulation : The compound influences cell signaling pathways, which can affect gene expression and metabolic activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases.
Anti-inflammatory Effects
The compound has been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to reduced production of pro-inflammatory prostaglandins.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, showcasing its potential as an antibacterial agent.
- Anticancer Activity : In a recent investigation, the compound was tested on MDA-MB-231 cells. The IC50 value was determined to be 0.126 μM, indicating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil.
- Anti-inflammatory Studies : The anti-inflammatory potential was assessed using an in vitro model where the compound inhibited COX-2 with an IC50 value of 0.02 μM, demonstrating its effectiveness relative to established anti-inflammatory drugs.
Biochemical Pathways
The interaction of this compound with cellular pathways is critical for its biological effects:
Q & A
Q. What are the common synthetic routes for preparing 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. A bromo or chloro precursor (e.g., 2-bromo-5-phenyl-3-(trifluoromethyl)pyridine) reacts with a thiol source (e.g., NaSH or thiourea) under controlled conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Temperature : Elevated temperatures (80–120°C) accelerate substitution but may promote side reactions like oxidation of the mercapto group .
- Catalysts : Cu(I) or Pd catalysts improve regioselectivity in coupling reactions .
Q. Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 2-Bromo-5-phenyl-3-(trifluoromethyl)pyridine | Substrate |
| 2 | NaSH, DMF, 100°C, 12h | Introduce -SH group |
| 3 | Purification via column chromatography (hexane:EtOAc) | Isolate product |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), mercapto proton (δ 3.5–4.5 ppm, broad if free -SH) .
- ¹⁹F NMR : Trifluoromethyl group (δ -60 to -65 ppm) confirms substitution pattern .
- Mass Spectrometry (HRMS) : Molecular ion peak ([M+H]+) at m/z 284.05 (C₁₂H₈F₃NS) validates molecular formula .
- X-ray Crystallography : Resolves steric effects of phenyl and trifluoromethyl groups .
Q. Purity Assessment :
| Technique | Target Purity | Key Indicators |
|---|---|---|
| HPLC | ≥95% | Single peak at λ=254 nm |
| TLC | Rf=0.3 | Hexane:EtOAc (7:3) |
Q. Reference :
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethyl and mercapto groups influence reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing (-I effect), activating the pyridine ring toward SNAr at the 2- and 4-positions. The mercapto group (-SH) acts as a weak electron donor (+M effect), creating regioselectivity challenges.
Q. Key Observations :
- Competing Pathways : In reactions with amines, substitution occurs preferentially at the 4-position due to trifluoromethyl dominance, but steric hindrance from the phenyl group may redirect reactivity .
- Oxidation Risk : The -SH group can oxidize to disulfides under basic conditions, requiring inert atmospheres (N₂/Ar) .
Q. Reference :
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer: Contradictions often arise from variability in:
- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound stability. Standardize protocols using buffers like PBS (pH 7.4) .
- Enzyme Isoforms : Test against multiple isoforms (e.g., CYP450 3A4 vs. 2D6) to identify selectivity .
- Metabolite Interference : Use LC-MS/MS to detect degradation products during activity assays .
Q. Case Study :
| Study | Reported IC₅₀ (μM) | Resolution Strategy |
|---|---|---|
| A | 0.5 | Verified via orthogonal assays (SPR vs. fluorescence) |
| B | 5.0 | Traced to metabolite formation in assay medium |
Q. Reference :
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use software (AutoDock Vina) to model binding to targets (e.g., kinases). The trifluoromethyl group shows hydrophobic interactions, while -SH forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. Example Output :
| Target Protein | Binding Affinity (kcal/mol) | Interaction Residues |
|---|---|---|
| EGFR Kinase | -9.2 | Lys745, Thr790 |
Q. Reference :
Q. What are the challenges in optimizing the solubility of this compound for in vivo studies?
Methodological Answer: The compound’s hydrophobicity (LogP ~3.5) limits aqueous solubility. Strategies include:
Q. Solubility Data :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free compound | 0.05 | <5 |
| Liposomal | 2.1 | 35 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
